An In-Depth Technical Guide to 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, a member of the versatile phthalimide class of compounds. While specific research on this particular analog is limited, this guide consolidates available information on its core chemical identity, proposes a robust synthetic strategy based on established methodologies for related compounds, and explores its potential applications in drug discovery. The isoindoline-1,3-dione scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and other novel phthalimide derivatives for therapeutic development.
Introduction: The Prominence of the Isoindoline-1,3-dione Scaffold
The isoindoline-1,3-dione, commonly known as the phthalimide, is a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure and the reactivity of the imide group provide a unique platform for the design of novel therapeutic agents.[1] The lipophilic nature of the phthalimide moiety allows for favorable interactions with biological membranes, enhancing the potential for cellular uptake and target engagement.[1]
Historically, the most infamous derivative, thalidomide, brought the therapeutic potential and the critical importance of stereochemistry to the forefront of drug development. Modern research has since harnessed the therapeutic properties of the phthalimide core, leading to the development of immunomodulatory drugs (IMiDs) like lenalidomide and pomalidomide for the treatment of multiple myeloma. Beyond oncology, phthalimide derivatives have shown promise as anti-inflammatory, analgesic, anticonvulsant, and antimicrobial agents, underscoring the broad therapeutic landscape of this chemical class.[1][2] This guide focuses on the specific analog, 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione, providing essential technical information for its synthesis and potential exploration in drug discovery programs.
Compound Identification and Physicochemical Properties
A clear identification of the subject molecule is paramount for any scientific investigation. The key identifiers and physicochemical properties of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione | N/A |
| Synonyms | N-(3-bromo-2,2-dimethylpropyl)phthalimide | N/A |
| CAS Number | 111992-61-1 | [3] |
| Molecular Formula | C13H14BrNO2 | [3] |
| Molecular Weight | 296.16 g/mol | [3] |
| SMILES | BrCC(C)(C)CN1C(=O)c2ccccc2C1=O | [3] |
Structure:
Caption: Chemical structure of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione.
Synthesis of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione
The synthesis of N-substituted phthalimides is most commonly achieved through the Gabriel synthesis, a robust and versatile method for the formation of primary amines.[4] This methodology can be readily adapted for the synthesis of the title compound. The proposed synthetic route involves the nucleophilic substitution of a dihaloalkane by potassium phthalimide.
Proposed Synthetic Pathway
The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione can be accomplished by the reaction of potassium phthalimide with 1,3-dibromo-2,2-dimethylpropane.
Caption: Proposed synthesis of the target compound via Gabriel synthesis.
Detailed Experimental Protocol (Adapted from a similar synthesis)
This protocol is adapted from the established synthesis of N-(3-bromopropyl)phthalimide and is expected to yield the desired product.[5]
Materials:
-
Potassium phthalimide
-
1,3-Dibromo-2,2-dimethylpropane
-
Dimethylacetamide (DMA)
-
Ethanol
-
Deionized water
Procedure:
-
To a stirred solution of potassium phthalimide (1 equivalent) in dimethylacetamide, add 1,3-dibromo-2,2-dimethylpropane (3 equivalents).
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approximately 3 times the volume of the reaction mixture) to precipitate the crude product.
-
Collect the resulting solid by vacuum filtration and wash with deionized water.
-
Recrystallize the crude product from ethanol to obtain pure 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and the connectivity of the atoms.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the imide carbonyl stretches.[6]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[6]
-
Melting Point Analysis: To assess the purity of the compound.
Potential Applications in Drug Discovery and Development
Anti-inflammatory and Analgesic Potential
Numerous studies have demonstrated the anti-inflammatory and analgesic properties of N-substituted phthalimide derivatives.[4][8] These compounds have been shown to inhibit key inflammatory mediators. The structural features of the phthalimide core contribute to these activities, and modifications to the N-substituent can modulate potency and selectivity. Therefore, 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione represents a novel candidate for screening in inflammatory and pain models.
Anticancer Activity
The success of thalidomide and its analogs in treating multiple myeloma has spurred extensive research into the anticancer potential of phthalimides.[9] These compounds can exert their effects through various mechanisms, including the inhibition of angiogenesis, induction of apoptosis, and modulation of the tumor microenvironment. The unique substitution pattern of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione may confer novel anticancer properties, making it a valuable molecule for screening against various cancer cell lines.
Antimicrobial and Other Activities
The phthalimide scaffold has also been associated with antimicrobial, anticonvulsant, and anxiolytic activities.[8][10] The exploration of 2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione in these areas could lead to the discovery of new therapeutic agents.
Future Directions and Conclusion
2-(3-Bromo-2,2-dimethylpropyl)isoindoline-1,3-dione is a readily accessible derivative of the pharmacologically significant isoindoline-1,3-dione scaffold. This technical guide has provided its key identifiers, a detailed and adaptable synthetic protocol, and a comprehensive overview of its potential therapeutic applications based on the established activities of the phthalimide chemical class.
The primary limitation in the current understanding of this specific compound is the lack of published biological data. Therefore, the immediate future direction for research should involve the synthesis and subsequent in-vitro and in-vivo evaluation of its biological activities. Screening this compound in assays for anti-inflammatory, analgesic, and anticancer properties would be a logical first step.
References
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Aldlab-chemicals. 2-(3-Bromo-2,2-dimethylpropyl)-1H-isoindole-1,3(2H)-dione. Available from: [Link]
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- Sun, X. Q., et al. (2011). 2-(2-Bromoethyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2832.
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